Controlled Lipophilicity: LogP Comparison Against N-Ethyl Analog
1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine exhibits a calculated partition coefficient (LogP) of 0.30, positioning it in a moderate lipophilicity range favorable for balancing aqueous solubility and passive membrane permeability . In contrast, the N-ethyl-substituted analog, n-Ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine, demonstrates a significantly higher calculated LogP of 1.09 . This 0.79 log unit difference corresponds to an approximately 6-fold greater affinity for the organic phase for the N-ethyl analog, which can translate to markedly different pharmacokinetic and solubility behaviors in a biological context.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 0.296 (LogP) |
| Comparator Or Baseline | n-Ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine: 1.086 (LogP) |
| Quantified Difference | Δ LogP = -0.79 (Target less lipophilic by ~6-fold) |
| Conditions | In silico calculation (reported by supplier Fluorochem) |
Why This Matters
This quantitative difference in lipophilicity allows researchers to select the compound that best matches the target physicochemical property profile for their specific assay or synthetic sequence without requiring de novo synthesis and optimization.
